![molecular formula C12H19N3O2 B13246538 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can also modulate the compound’s binding affinity and selectivity towards these targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in the attached functional groups.
Piperidine Derivatives: Compounds with a piperidine ring, such as N-(piperidine-4-yl) benzamide, exhibit similar structural features but differ in their biological activities and applications.
Uniqueness
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole ring, piperidine moiety, and oxane group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O2/c1-2-6-13-10(3-1)12-15-14-11(17-12)9-4-7-16-8-5-9/h9-10,13H,1-8H2 |
InChI Key |
WOXUTDGUCVRCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Iodophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13246455.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol](/img/structure/B13246468.png)
![2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13246472.png)
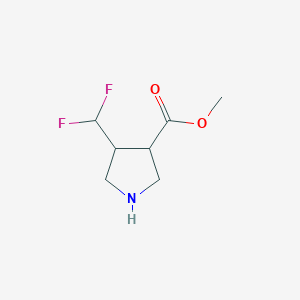
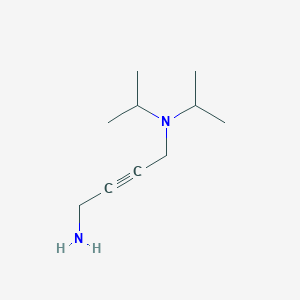
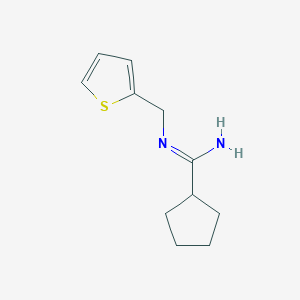
![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)
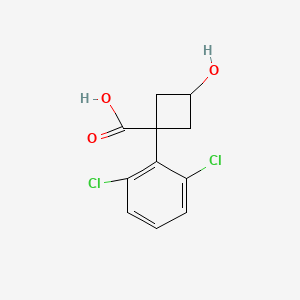
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)
![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)
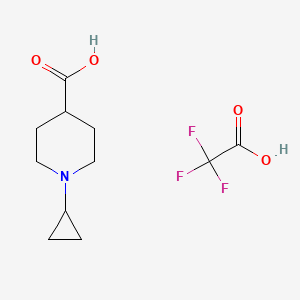
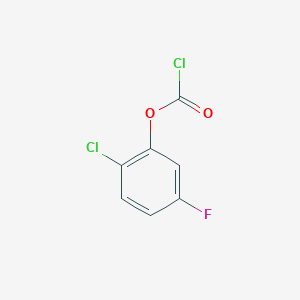
![1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13246533.png)
